4-(4-hydroxyquinazolin-2-yl)-N-(1-methyl-1H-indol-5-yl)butanamide
Description
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Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(1-methylindol-5-yl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
InChI |
InChI=1S/C21H20N4O2/c1-25-12-11-14-13-15(9-10-18(14)25)22-20(26)8-4-7-19-23-17-6-3-2-5-16(17)21(27)24-19/h2-3,5-6,9-13H,4,7-8H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
VBGJXYSVFWTXRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)CCCC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Biological Activity
4-(4-hydroxyquinazolin-2-yl)-N-(1-methyl-1H-indol-5-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a hydroxy group and an indole moiety, which are known to contribute to its biological properties. Its chemical structure is represented as follows:
- SMILES : CN1C(=O)C=C(O)c2ccccc12
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the hydroxyl group may enhance hydrogen bonding interactions, increasing the compound's affinity for its targets.
Antitumor Activity
Studies have shown that compounds related to this compound exhibit antitumor properties. For instance, derivatives have been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
Table 1: Inhibitory Activity Against HDACs
| Compound | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
|---|---|---|
| IBHA | 0.32 ± 0.02 | 0.14 ± 0.01 |
| SAHA | 1.25 ± 0.06 | 0.97 ± 0.04 |
The above table illustrates the potency of related compounds compared to SAHA, a well-known HDAC inhibitor .
Antimicrobial Activity
Compounds containing the quinazoline structure have also been evaluated for antimicrobial activity. While specific data for this compound is limited, similar derivatives have shown promising results against various bacterial strains.
Case Studies
In a recent study focusing on indole derivatives, it was found that modifications at the N-position significantly influenced cytotoxicity against different cancer cell lines, suggesting that the indole moiety plays a critical role in enhancing the biological activity of the compound .
Case Study Summary:
- Objective : Evaluate the cytotoxic effects of indole derivatives.
- Methodology : Various indole compounds were synthesized and tested against several cancer cell lines.
- Findings : Certain modifications led to increased potency, indicating structure-activity relationships (SAR) that could be exploited for drug development.
Pharmacological Potential
The pharmacological potential of this compound lies in its ability to modulate key biological pathways involved in disease processes such as cancer and inflammation. Further studies are required to elucidate its full therapeutic potential and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
